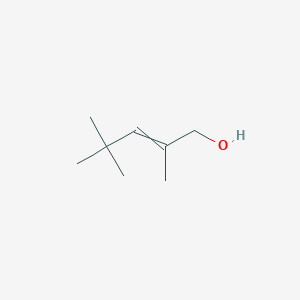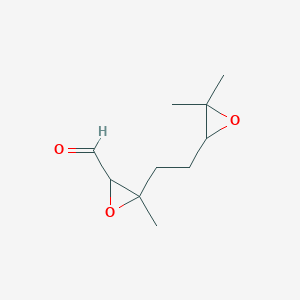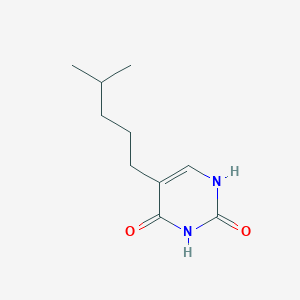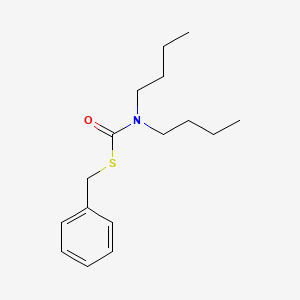![molecular formula C15H17O4P B14653715 Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate CAS No. 52344-43-1](/img/structure/B14653715.png)
Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate is an organophosphorus compound characterized by the presence of a naphthalene ring attached to a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction entails the interaction of haloacetones with trialkyl phosphites. For instance, the reaction between iodoacetone and trimethyl phosphite yields the desired phosphonate compound . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the Michaelis-Arbuzov reaction, utilizing optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the dimethyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of phosphorylated heterocycles and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can mimic the transition states of amines and esters in biological processes, making it a potent inhibitor of certain enzymes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparación Con Compuestos Similares
- Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate
- Diethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate
Comparison: Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for targeted applications in research and industry .
Propiedades
Número CAS |
52344-43-1 |
|---|---|
Fórmula molecular |
C15H17O4P |
Peso molecular |
292.27 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-3-naphthalen-2-ylpropan-2-one |
InChI |
InChI=1S/C15H17O4P/c1-18-20(17,19-2)11-15(16)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-9H,10-11H2,1-2H3 |
Clave InChI |
GLVJOHLPQHQJMH-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CC(=O)CC1=CC2=CC=CC=C2C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


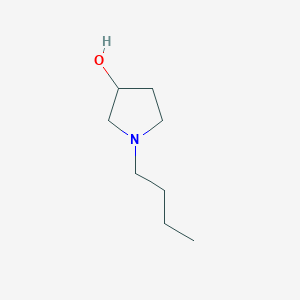
![2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14653648.png)
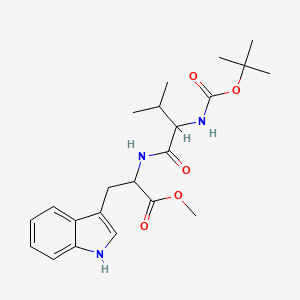
![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)

![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)
